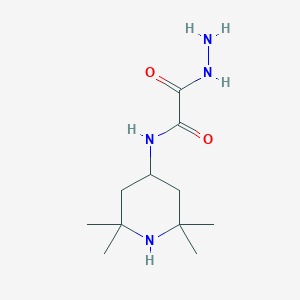
2-(2,4-Dimethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)guanidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the guanidine group. It can react with various electrophiles, such as aldehydes and ketones, to form imines. It can also react with isocyanates to form ureas.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)guanidine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,4-Dimethylphenyl)guanidine in lab experiments include its high reactivity and versatility. It can be used as a reagent in various organic synthesis reactions and as a catalyst in various chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-(2,4-Dimethylphenyl)guanidine. One potential area of research is the development of new synthetic methods for the compound, which can improve the yield and reduce the environmental impact. Another potential area of research is the investigation of its potential applications in medicine, such as the development of new drugs for the treatment of cancer and fungal infections. Additionally, the mechanism of action and the biochemical and physiological effects of the compound can be further studied to better understand its potential applications.
Conclusion
In conclusion, 2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it a versatile compound that can be used in various applications. However, its potential toxicity and the need for careful handling and disposal should be considered. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 2-(2,4-Dimethylphenyl)guanidine involves the reaction of 2,4-dimethylaniline with cyanamide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenyl)guanidine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It has also been used as a catalyst in various chemical reactions, such as the synthesis of imines and oxazoles.
Propiedades
Número CAS |
112677-30-2 |
|---|---|
Nombre del producto |
2-(2,4-Dimethylphenyl)guanidine |
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Clave InChI |
RYIUHRFCOGHNTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)N=C(N)N)C |
Sinónimos |
N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





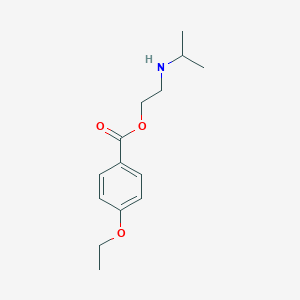
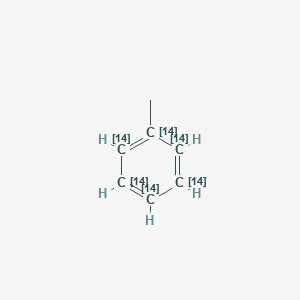
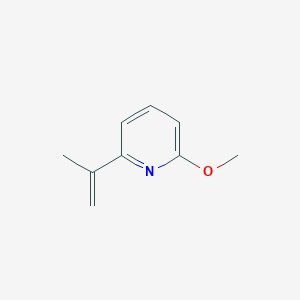
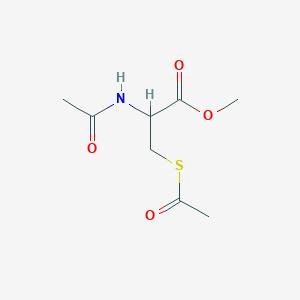
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)


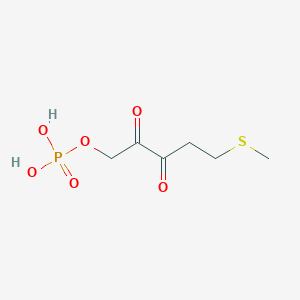
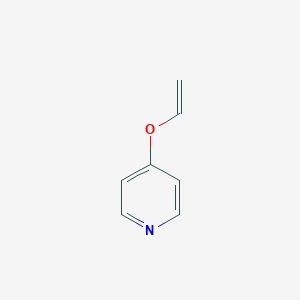
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
